molecular formula C16H16BrFN2O3S2 B2905347 2-[(5-bromothiophen-2-yl)sulfonyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one CAS No. 1021021-04-4

2-[(5-bromothiophen-2-yl)sulfonyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2905347
CAS No.: 1021021-04-4
M. Wt: 447.34
InChI Key: OQVZCFJEAVWMIK-UHFFFAOYSA-N
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Description

The compound 2-[(5-bromothiophen-2-yl)sulfonyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one is a piperazine-based sulfonyl ethanone derivative. Its structure features a 5-bromothiophene-2-sulfonyl group linked to a ketone-bearing ethanone backbone, which is further substituted with a 4-(4-fluorophenyl)piperazine moiety.

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)sulfonyl-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrFN2O3S2/c17-14-5-6-16(24-14)25(22,23)11-15(21)20-9-7-19(8-10-20)13-3-1-12(18)2-4-13/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVZCFJEAVWMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-bromothiophen-2-yl)sulfonyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the thienyl and piperazine precursors. The thienyl group is brominated to introduce the bromine atom at the 5-position. This is followed by sulfonylation to attach the sulfonyl group. The piperazine ring is then acetylated and coupled with the fluorophenyl group under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(5-bromothiophen-2-yl)sulfonyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the thienyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

2-[(5-bromothiophen-2-yl)sulfonyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[(5-bromothiophen-2-yl)sulfonyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound shares core structural motifs with several analogs, differing primarily in sulfonyl substituents, aromatic rings, and functional groups. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Characteristics
Target Compound 5-Bromothiophen-2-yl sulfonyl, 4-(4-fluorophenyl)piperazine 452.31 (calculated) Not reported Bromothiophene sulfonyl enhances lipophilicity; fluorophenyl may modulate receptor binding
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone () 4-Bromophenoxy, 4-fluorophenyl sulfonyl 457.31 Not reported Phenoxy group increases polarity; studied in life science applications
7e () 4-Methoxyphenyl sulfonyl, 1-phenyltetrazol-5-ylthio Not provided 131–134 Methoxy group enhances solubility; antiproliferative activity noted
7f () 4-(Trifluoromethyl)phenyl sulfonyl, 1-phenyltetrazol-5-ylthio Not provided 165–167 CF3 group improves metabolic stability; higher melting point
Compound 6d () Benzhydrylpiperazine, sulfamoylaminophenyl ~600 (estimated) 132–230 Bulky benzhydryl group increases melting point; sulfamoyl enhances hydrogen bonding
Key Observations:
  • Sulfonyl Group Variations: Replacement of bromothiophene sulfonyl with phenyl sulfonyl (e.g., ) reduces steric hindrance but may decrease lipophilicity.
  • Piperazine Modifications : Fluorophenyl-substituted piperazines (as in the target compound) are common in CNS-targeting agents, whereas benzhydrylpiperazines () are associated with higher thermal stability .
  • Melting Points : Bulky substituents (e.g., benzhydryl in 6d) correlate with higher melting points (>200°C), while smaller groups (e.g., methoxy in 7e) result in lower values (~130°C) .

Characterization :

  • NMR : 1H and 13C NMR would confirm the presence of fluorophenyl (δ ~7.0 ppm for aromatic protons) and sulfonylpiperazine moieties (δ ~3.5 ppm for piperazine CH2) .
  • Mass Spectrometry : ESI-HRMS would verify the molecular ion peak (e.g., [M+H]+ at ~453.31) .

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